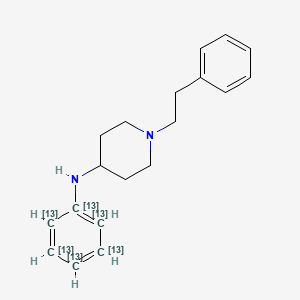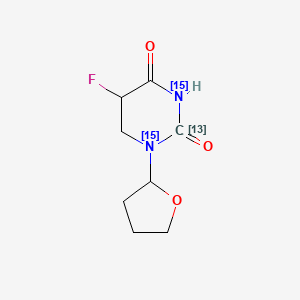
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione is a fluorinated derivative of diazinane, a class of compounds known for their diverse applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom, an oxolan ring, and isotopic labeling with carbon-13 and nitrogen-15, which makes it particularly useful in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione typically involves the fluorination of a diazinane precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:
- Formation of the oxolan ring through cyclization reactions.
- Introduction of the fluorine atom using fluorinating agents.
- Isotopic labeling with carbon-13 and nitrogen-15, which can be achieved through the use of isotopically labeled starting materials.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives.
Aplicaciones Científicas De Investigación
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. The oxolan ring provides structural stability, while the isotopic labeling allows for detailed mechanistic studies using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-1,3-diazinane-2,4-dione: Lacks the oxolan ring and isotopic labeling.
5-fluorouracil: A well-known chemotherapeutic agent with a similar fluorinated structure but different functional groups.
Dihydrouracil: Similar core structure but lacks the fluorine atom and oxolan ring.
Uniqueness
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione is unique due to its combination of fluorination, oxolan ring, and isotopic labeling. These features enhance its stability, reactivity, and suitability for detailed mechanistic studies, making it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C8H11FN2O3 |
|---|---|
Peso molecular |
205.16 g/mol |
Nombre IUPAC |
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h5-6H,1-4H2,(H,10,12,13)/i8+1,10+1,11+1 |
Clave InChI |
BSRXJERNQPNWEO-HLDOMDIUSA-N |
SMILES isomérico |
C1CC(OC1)[15N]2CC(C(=O)[15NH][13C]2=O)F |
SMILES canónico |
C1CC(OC1)N2CC(C(=O)NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
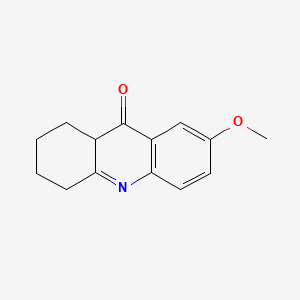


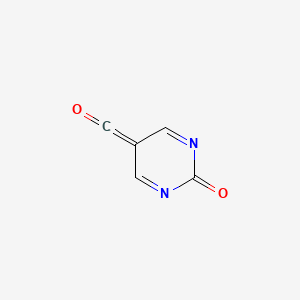
![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)
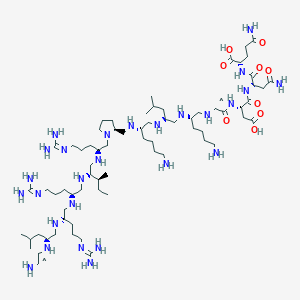
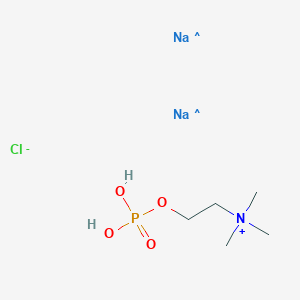
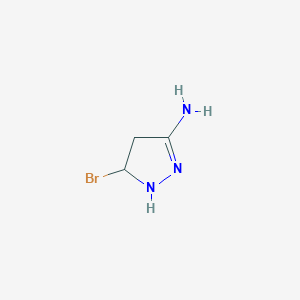


![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
